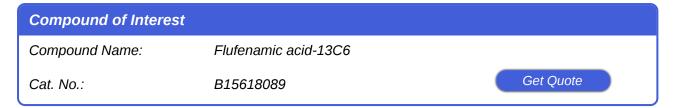


# Flufenamic acid-13C6 certificate of analysis explained

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An In-depth Technical Guide to the Certificate of Analysis for Flufenamic acid-13C6

For researchers, scientists, and drug development professionals, understanding the Certificate of Analysis (CoA) for a stable isotope-labeled compound like **Flufenamic acid-13C6** is critical for ensuring the quality and reliability of experimental results. This guide provides a detailed explanation of a typical CoA for this compound, including data interpretation, experimental methodologies, and relevant biological pathways.

## **Understanding the Certificate of Analysis (CoA)**

A Certificate of Analysis is a document that confirms a specific batch of a product meets its predetermined specifications. For a research-grade compound such as **Flufenamic acid-13C6**, the CoA provides essential data on its identity, purity, and other critical quality attributes.

#### **General Information**

This section of the CoA provides basic identifying information for the compound.



Parameter	Example Data
Product Name	Flufenamic acid-13C6
Catalogue Number	C6413
CAS Number	1325559-30-5 (for 13C6 labeled)
Unlabeled CAS Number	530-78-9
Molecular Formula	<sup>13</sup> C <sub>6</sub> C <sub>8</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>2</sub>
Molecular Weight	287.19 g/mol
Lot Number	BCCN1442
Storage Condition	-20°C, protect from light
Retest Date	December 2027

## **Quantitative Data Summary**

The following tables summarize the key analytical results for a representative batch of **Flufenamic acid-13C6**.

Table 1: Identity and Purity

Test	Specification	Result
Purity (by HPLC)	≥ 98.0%	99.5%
Isotopic Enrichment	≥ 99 atom % <sup>13</sup> C	99.6 atom % <sup>13</sup> C
Chemical Identity	Conforms to structure	Conforms

Table 2: Impurity Profile



Test	Specification	Result
Water Content (Karl Fischer)	≤ 0.5%	0.15%
Residual Solvents (GC-MS)	Conforms to ICH Q3C	Conforms
Heavy Metals (ICP-MS)	≤ 10 ppm	< 10 ppm

## **Experimental Protocols**

This section details the methodologies used to obtain the data presented in the CoA.

# Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the Flufenamic acid-13C6 sample by separating it from any non-labeled or other impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
  - Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 288 nm.
  - Procedure: A solution of the sample is prepared in the mobile phase and injected into the HPLC system. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

### **Isotopic Enrichment by Mass Spectrometry (MS)**

 Objective: To confirm the incorporation of six <sup>13</sup>C atoms and determine the percentage of the labeled compound relative to its unlabeled counterpart.



- Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instrument, often coupled with liquid chromatography (LC-MS).[2][3]
- Method:
  - Ionization: Electrospray ionization (ESI) in negative mode.
  - Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
  - Procedure: The relative intensities of the ion corresponding to Flufenamic acid-13C6 (M) and the unlabeled Flufenamic acid (M-6) are measured. The isotopic enrichment is calculated as the percentage of the M peak area relative to the sum of the M and M-6 peak areas.

## Chemical Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of Flufenamic acid-13C6.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:
  - Experiments: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired.
  - Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl₃).
  - Procedure: The resulting spectra are compared with the known spectra of Flufenamic acid.
     The <sup>13</sup>C spectrum will show characteristic shifts and couplings confirming the positions of the <sup>13</sup>C labels. The <sup>1</sup>H spectrum should be consistent with the expected structure. [4][5]

## **Water Content by Karl Fischer Titration**

- Objective: To quantify the amount of water present in the sample.
- Instrumentation: A Karl Fischer titrator (coulometric or volumetric).[6][7]



#### Method:

- Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).
- Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated
  with the Karl Fischer reagent. The endpoint is detected electrochemically. The amount of
  water is calculated based on the amount of reagent consumed.[8] For very low water
  content, coulometric Karl Fischer titration is preferred for its higher sensitivity.[9]

# Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To identify and quantify any residual volatile organic solvents from the manufacturing process.
- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS), often with a headspace autosampler.[10][11]

#### Method:

- Sample Preparation: The sample is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
- Analysis: The vial is heated to volatilize the residual solvents, and an aliquot of the headspace gas is injected into the GC.
- Procedure: The components are separated based on their boiling points and detected by the mass spectrometer. The results are compared against ICH Q3C guidelines for acceptable limits of various solvent classes.[12]

# Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

- Objective: To detect and quantify trace amounts of heavy metal impurities.
- Instrumentation: An ICP-MS instrument.[13][14]



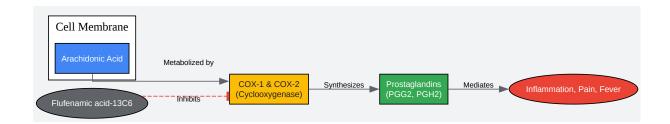
#### · Method:

- Sample Preparation: The sample is digested in acid to bring the metals into solution.
- Analysis: The solution is nebulized and introduced into the high-temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer and separated by their mass-to-charge ratio.
- Procedure: The concentration of each metal is determined by comparing its signal intensity to that of a certified reference standard. This method is highly sensitive and can detect metals at parts-per-billion (ppb) levels.[15][16]

# Signaling Pathway and Experimental Workflow Visualizations

### **Flufenamic Acid Signaling Pathway**

Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15]



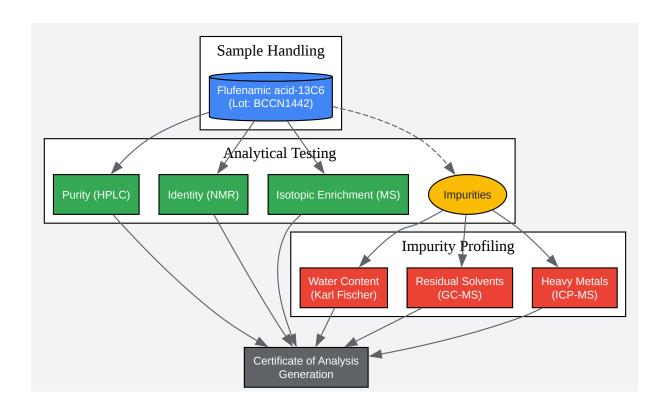
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Caption: Mechanism of action of Flufenamic acid via inhibition of COX enzymes.

### **General CoA Experimental Workflow**



The following diagram illustrates a typical workflow for the analysis of a stable isotope-labeled compound like **Flufenamic acid-13C6**.



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Caption: General workflow for the analytical testing of Flufenamic acid-13C6.

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